molecular formula C16H21BN2O2 B13642466 1-(2-Tolyl)-1H-pyrazole-4-boronic acid pinacol ester

1-(2-Tolyl)-1H-pyrazole-4-boronic acid pinacol ester

Cat. No.: B13642466
M. Wt: 284.2 g/mol
InChI Key: MHTFBYJJOIYSTO-UHFFFAOYSA-N
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Description

1-(2-Tolyl)-1H-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a tolyl group. The pinacol ester moiety enhances its stability and solubility, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Tolyl)-1H-pyrazole-4-boronic acid pinacol ester typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a tolyl group to yield 1-(2-tolyl)-1H-pyrazole.

    Boronic Acid Formation: The pyrazole derivative is then subjected to a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron in the presence of a base such as potassium acetate.

    Pinacol Ester Formation: The resulting boronic acid is then esterified with pinacol to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Tolyl)-1H-pyrazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohols or other reduced products.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(2-Tolyl)-1H-pyrazole-4-boronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Tolyl)-1H-pyrazole-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The pyrazole ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Tolyl)thiazole-4-boronic acid pinacol ester
  • Thiazole-5-boronic acid pinacol ester
  • 2-(2-Tolyl)pyridine-3-boronic acid pinacol ester

Uniqueness

1-(2-Tolyl)-1H-pyrazole-4-boronic acid pinacol ester is unique due to its specific substitution pattern and the presence of both a boronic acid group and a pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile reagent in various chemical transformations.

Properties

Molecular Formula

C16H21BN2O2

Molecular Weight

284.2 g/mol

IUPAC Name

1-(2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C16H21BN2O2/c1-12-8-6-7-9-14(12)19-11-13(10-18-19)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3

InChI Key

MHTFBYJJOIYSTO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3C

Origin of Product

United States

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